

Introduction: The Strategic Value of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B143568

[Get Quote](#)

In the landscape of modern drug discovery and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. The "chiron approach," or chiral pool synthesis, leverages readily available, enantiomerically pure natural products as starting materials to construct complex target molecules.^{[1][2]} Within this paradigm, Methyl 2,3-O-isopropylidene-D-glycerate, also known as **Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate**, emerges as a cornerstone C3 synthon. Its rigid dioxolane ring, derived from the protection of two adjacent hydroxyl groups of D-glyceric acid, provides a stable and predictable stereochemical scaffold, making it an invaluable tool for researchers in asymmetric synthesis.

This guide offers a comprehensive technical overview of Methyl 2,3-O-isopropylidene-D-glycerate, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and characterization, while providing field-proven insights into its diverse applications. The narrative is designed to explain not just the "what" but the "why" behind its utility, grounding its role as a preferred chiral precursor in contemporary organic chemistry.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. Methyl 2,3-O-isopropylidene-D-glycerate is a liquid at room temperature with well-documented characteristics.^{[3][4][5]}

Table 1: Key Physicochemical Properties and Identifiers

Property	Value	Source(s)
CAS Number	52373-72-5	[3][5][6]
Molecular Formula	C ₇ H ₁₂ O ₄	[3][6]
Molecular Weight	160.17 g/mol	[3][5][6]
Appearance	Liquid	[3]
Density	1.106 g/mL at 25 °C	[3]
Boiling Point	70-75 °C at 10 mmHg	[3]
Refractive Index	n _{20/D} 1.426	[3]
Optical Activity	[α] _{20/D} +8.5° (c = 1.5 in acetone)	[3]
Flash Point	75 °C (167 °F) - closed cup	[3]
SMILES String	COC(=O)[C@H]1COC(C)O1	[3]
InChI Key	DOWWCCDWPKGNGX-RXMQYKEDSA-N	[3]

Safety and Handling: Methyl 2,3-O-isopropylidene-D-glycerate is classified as a combustible liquid (Storage Class 10) with a WGK (Water Hazard Class) of 3, indicating it is highly hazardous to water.^[3] Standard laboratory personal protective equipment (PPE), including eyeshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter), should be employed during handling.^[3] For long-term stability, it should be stored at room temperature, sealed in a dry environment, and kept in a dark place.^[7]

Synthesis: From Natural Precursor to Chiral Workhorse

The most common and economically viable synthesis of Methyl 2,3-O-isopropylidene-D-glycerate begins with D-mannitol, a readily available sugar alcohol from the chiral pool. The

synthetic pathway involves a sequence of protection and oxidative cleavage to generate the key intermediate, 2,3-O-isopropylidene-D-glyceraldehyde, which is then converted to the final methyl ester. This multi-step process is a classic example of leveraging natural stereochemistry.[8]

The overall transformation can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from D-mannitol to the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol synthesizes the principles from established methodologies for producing the key aldehyde intermediate, which is the critical step.[8][9]

Part A: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol (2)

- Setup: To a flask containing anhydrous acetone, add D-mannitol (1) and a catalytic amount of zinc chloride or p-toluenesulfonic acid.[8] The use of 2,2-dimethoxypropane (2,2-DMP) can also serve as both a reagent and a water scavenger.
- Reaction: Stir the mixture at room temperature. The reaction involves the protection of the 1,2- and 5,6-hydroxyl groups as isopropylidene acetals. This selective protection is a well-established procedure for polyols.[8]
- Workup: After completion (monitored by TLC), neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate). Filter the mixture and concentrate the solvent under reduced pressure. The crude product is often purified by recrystallization.

Part B: Oxidative Cleavage to 2,3-O-isopropylidene-D-glyceraldehyde (3)

- Dissolution: Dissolve the diacetonide (2) from the previous step in a suitable solvent system, such as dichloromethane and water.
- Cleavage: Cool the solution in an ice bath and add sodium periodate (NaIO_4) portion-wise.^[8] ^[9] This reagent selectively cleaves the vicinal diol at the C3-C4 position, yielding two equivalents of the desired glyceraldehyde derivative. The choice of periodate is crucial for its high selectivity and clean reaction profile.
- Extraction: After the reaction is complete, separate the organic layer. Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate.
- Purification: Carefully concentrate the solution under reduced pressure to yield the crude aldehyde (3), which is often used in the next step without extensive purification due to its volatility and potential for polymerization.^[9]^[10]

Part C: Oxidation and Esterification

- Oxidation: The aldehyde (3) is oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO_4) or Pinnick oxidation conditions (sodium chlorite and a scavenger).
- Esterification: The resulting carboxylic acid is then esterified. A common method is Fischer esterification, involving refluxing the acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
- Final Purification: The final product, Methyl 2,3-O-isopropylidene-D-glycerate, is typically purified by vacuum distillation to yield a colorless to pale yellow oil.^[3]

Spectroscopic Characterization

Confirming the identity and purity of the final product is essential. NMR spectroscopy and mass spectrometry are the primary tools for this purpose.

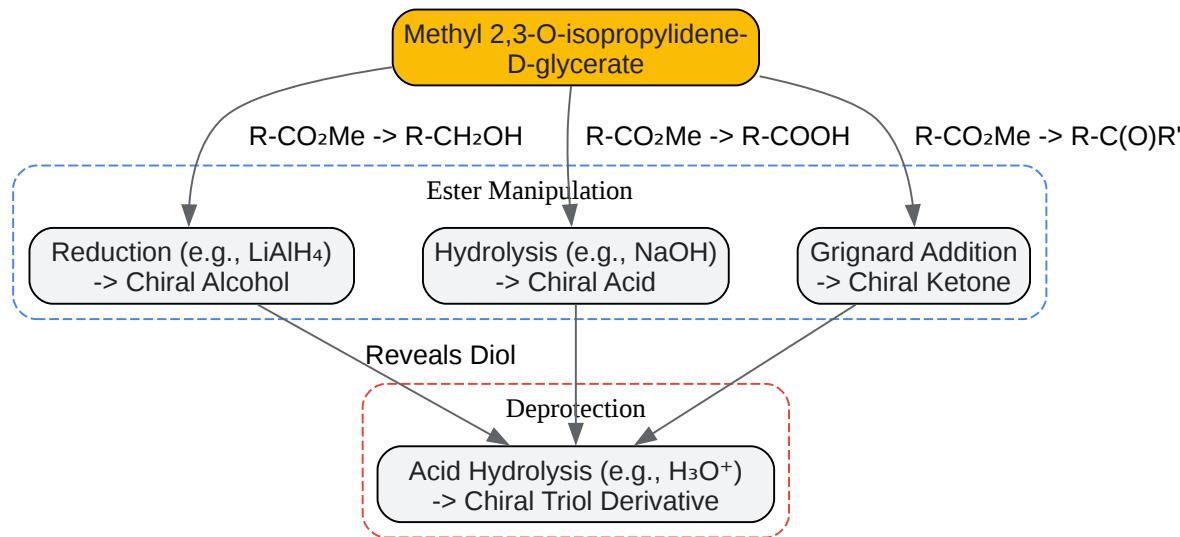
Table 2: Expected ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
C(CH ₃) ₂	~1.35 (s, 3H), ~1.45 (s, 3H)	~25.5, ~26.8
C(CH ₃) ₂	-	~110.0
-OCH ₃	~3.75 (s, 3H)	~52.5
-C=O	-	~171.0
-CH ₂ -O-	~4.10 (dd, 1H), ~4.20 (dd, 1H)	~66.5
-CH-O-	~4.50 (dd, 1H)	~76.0

Note: These are approximate values based on typical shifts for similar structures. Actual shifts may vary. Data can be compared with predicted spectra or literature values.[\[11\]](#) [\[12\]](#)[\[13\]](#)

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides valuable information for structural confirmation. The NIST WebBook reports the mass spectrum for this compound, which can be used as a reference for identity verification.[\[5\]](#)

Applications in Drug Development and Asymmetric Synthesis


The utility of Methyl 2,3-O-isopropylidene-D-glycerate lies in its pre-defined stereocenter and the synthetic versatility afforded by its functional groups. The ester can be reduced, hydrolyzed, or converted into other functionalities, while the isopropylidene group can be removed under acidic conditions to reveal the diol.[\[14\]](#)

Key Applications:

- Chiral Building Block: It serves as a starting material for a wide array of complex molecules. For instance, its enantiomer, the (S)-form, is used to construct the key tetrahydrofuran subunit of (–)-gymnodimine, a marine toxin.[\[7\]](#)[\[15\]](#)

- Precursor for Bioactive Molecules: The related aldehyde is a key raw material for synthesizing the anticancer agent gemcitabine hydrochloride.^[9] The (S)-enantiomer is also a starting material for preparing (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a precursor for bacterial autoinducers.^{[7][15]}
- Metabolic Studies: It has been used to synthesize isotopically labeled glycerol, specifically (2R)-[1-²H₂]-glycerol, which acts as a probe to investigate the stereochemistry of glycerol metabolism in microorganisms like *Streptomyces cattleya*.^[16]
- Synthesis of Complex Intermediates: It is a precursor for synthesizing other valuable organic building blocks, such as (R)-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate.^[16]

The following diagram illustrates its role as a versatile intermediate, where the ester and protected diol can be selectively manipulated.

[Click to download full resolution via product page](#)

Caption: Synthetic transformations of Methyl 2,3-O-isopropylidene-D-glycerate.

Conclusion

Methyl 2,3-O-isopropylidene-D-glycerate is more than just a chemical reagent; it is a testament to the power and elegance of chiral pool synthesis. By providing a stable, stereochemically defined, and synthetically versatile C3 platform, it enables chemists to construct complex, enantiomerically pure molecules with greater efficiency and control. Its continued application in the synthesis of pharmaceuticals, natural products, and molecular probes underscores its enduring importance in the field. For the drug development professional and the research scientist, a deep understanding of this building block's properties, synthesis, and reactivity is a key asset in the quest for novel molecular architectures.

References

- Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. Worldwidejournals.com. [\[Link\]](#)
- (R)- and (S)-2,3-Isopropylidene Glyceraldehyde — “Unbiased” Chiral Starting Materials. Wiley Online Library. [\[Link\]](#)
- Methyl «alpha»,«beta»-isopropylidene-D-glycerate (CAS 52373-72-5). Cheméo. [\[Link\]](#)
- Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. [\[Link\]](#)
- Asymmetric Synthesis. SlideShare. [\[Link\]](#)
- 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses. [\[Link\]](#)
- Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
- Methyl 2,3-O-Isopropylidene-a-D-mannofuranoside 5,6-Carbonate. MDPI. [\[Link\]](#)
- Direct 2,3-O-Isopropylidenation of α -d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health. [\[Link\]](#)
- ^1H NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0255164). Human Metabolome Database. [\[Link\]](#)
- A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. PubMed. [\[Link\]](#)

- Methyl α,β -isopropylidene-D-glycerate. NIST WebBook. [[Link](#)]
- glycasol. GLACONCHEMIE. [[Link](#)]
- GSK Classes 4-6. Scribd. [[Link](#)]
- Direct 2,3-O-Isopropylidenation of α -D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. MDPI. [[Link](#)]
- Phosphoric acid, mono- and di-C16-18-alkyl esters - Registration Dossier. ECHA. [[Link](#)]
- Preparation and Storage of (R)-2,3-O-Isopropylidene-glyceraldehyde (D-Glyceraldehyde Acetonide). Scilit. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. scribd.com [scribd.com]
- 3. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate 98 52373-72-5 [sigmaaldrich.com]
- 4. Methyl «alpha»,«beta»-isopropylidene-D-glycerate (CAS 52373-72-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Methyl α,β -isopropylidene-D-glycerate [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. ALPHA,BETA-ISOPROPYLIDENE-L-GLYCERIC ACID METHYL ESTER | 60456-21-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]
- 12. Direct 2,3-O-Isopropylidenation of α -d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.washington.edu [chem.washington.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate 96 60456-21-5 [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Versatile Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143568#properties-of-methyl-2-3-o-isopropylidene-d-glycerate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com